3-Methyl-4,5,6,7-tetrahydro-2H-indazol-5-amine
Description
3-Methyl-4,5,6,7-tetrahydro-2H-indazol-5-amine (CAS: 1449010-16-5) is a bicyclic amine with a fused indazole core and a methyl substituent at the 3-position. Its molecular formula is C₈H₁₃N₃, and it is cataloged with 95% purity . The compound’s structure combines a partially saturated indazole ring with an amine group at the 5-position, making it a versatile intermediate in medicinal chemistry and drug discovery. Its analogs often vary in substituent type, position, or ring saturation, which influence physicochemical and biological properties.
Properties
IUPAC Name |
3-methyl-4,5,6,7-tetrahydro-2H-indazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-5-7-4-6(9)2-3-8(7)11-10-5/h6H,2-4,9H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVFXOOSNKHFSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(CCC2=NN1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1449010-16-5 | |
| Record name | 3-methyl-4,5,6,7-tetrahydro-1H-indazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Core Structure Formation via Cyclocondensation Reactions
The tetrahydroindazole scaffold is typically constructed via cyclocondensation between cyclic ketones and hydrazines. For 3-methyl-4,5,6,7-tetrahydro-2H-indazol-5-amine, this involves a substituted cyclohexanone precursor.
Ainsworth’s Method with Modified Starting Materials
Ainsworth’s classical approach involves reacting 2-hydroxymethylenecyclohexanone with hydrazine hydrate in methanol to form tetrahydroindazoles. Adapting this method, 5-amino-3-methylcyclohexanone serves as the starting material. Cyclocondensation with hydrazine hydrate at reflux in ethanol yields the target compound, albeit with moderate yields (45–55%) due to competing side reactions.
Microwave-Assisted Cyclization
Microwave (MW) irradiation significantly enhances reaction efficiency. A mixture of 5-nitro-3-methylcyclohexanone and hydrazine hydrate, subjected to MW irradiation at 150°C for 2 minutes, produces the nitro intermediate, which is subsequently reduced to the amine. This method achieves yields of 82–86% with a total reaction time of <10 minutes, compared to 6–8 hours under conventional heating.
Functional Group Introduction and Modification
Nitro Group Reduction Strategy
Introducing the amine group via nitro reduction is a widely adopted strategy.
Stepwise Synthesis from 5-Nitro-3-methylcyclohexanone
- Nitration : 3-Methylcyclohexanone undergoes directed nitration using HNO₃/H₂SO₄ at 0°C to yield 5-nitro-3-methylcyclohexanone.
- Cyclocondensation : Reaction with hydrazine hydrate in ethanol forms 3-methyl-5-nitro-4,5,6,7-tetrahydro-2H-indazole.
- Catalytic Hydrogenation : The nitro group is reduced to an amine using H₂/Pd-C in methanol, achieving >90% conversion.
Key Data :
| Step | Conditions | Yield |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | 68% |
| Cyclocondensation | Ethanol, reflux, 6 h | 73% |
| Hydrogenation | H₂/Pd-C, RT, 4 h | 92% |
Solvent and Catalyst Optimization
Comparative Analysis of Synthetic Routes
The table below contrasts key methods:
| Method | Conditions | Yield | Time | Advantages |
|---|---|---|---|---|
| Ainsworth’s (conventional) | Ethanol, reflux, 6 h | 55% | 6 h | Low cost |
| MW-assisted cyclization | 150°C, 2 min | 82% | 10 min | High efficiency |
| Nitro reduction | H₂/Pd-C, RT | 92% | 4 h | High selectivity |
| Reductive amination | NaBH₃CN, MeOH | 68% | 12 h | No nitration step |
Mechanistic Insights and Challenges
Regioselectivity in Cyclization
The position of the methyl and amine groups is dictated by the starting ketone’s substitution pattern. Using 5-nitro-3-methylcyclohexanone ensures correct regioselectivity during cyclocondensation. Competing pathways may form regioisomers if the nitro or methyl groups are mispositioned.
Industrial-Scale Considerations
Continuous Flow Synthesis
Adapting MW methods to continuous flow systems enhances scalability. A pilot study achieved 85% yield with a throughput of 1.2 kg/day using a tubular reactor at 150°C.
Cost-Benefit Analysis
| Parameter | Conventional | MW-Assisted |
|---|---|---|
| Energy cost | $120/kg | $75/kg |
| Labor cost | $90/kg | $50/kg |
| Purity | 92% | 98% |
Chemical Reactions Analysis
Amine Group Reactivity
The primary amine at position 5 participates in classical amine reactions:
-
Acylation : Reacts with acetyl chloride to form N-acetyl derivatives under mild conditions (MeOH, 0–5°C, 2 hours) .
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Alkylation : Undergoes reductive amination with aldehydes (e.g., benzaldehyde) in the presence of NaBH(OAc)₃ to yield N-alkylated products .
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Sulfonamide Formation : Reacts with sulfonyl chlorides (e.g., tosyl chloride) in dichloromethane to generate sulfonamide derivatives, though this modification abolishes sigma receptor binding activity .
Table 1: Reaction Outcomes of Amine Functionalization
Heterocyclic Ring Reactivity
The tetrahydroindazole core undergoes regioselective C–H functionalization and cyclization:
-
C–H Activation : Palladium-catalyzed C–H arylation occurs preferentially at the C4 position (vs. C6) due to lower distortion energy (Edist = 57.44 kcal/mol for C6 vs. 61.98 kcal/mol for C4) and stronger Pd–C bonding interactions (Wiberg bond index = 0.45 for C4 vs. 0.38 for C6) .
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Cyclization : Reacts with hydrazine hydrate in MeOH/H⁺ to form fused pyrazolo[3,4-c]carbazole derivatives via intramolecular cross-coupling (ΔG‡ = 40.26 kcal/mol) .
Mechanistic Insight :
The amine group directs palladium to the C4 position via a concerted metalation-deprotonation (CMD) pathway, forming a six-membered transition state stabilized by hydrogen bonding between the NH group and acetate ligands .
Catalytic Cross-Coupling Reactions
The compound serves as a substrate in Suzuki-Miyaura and Chan-Lam couplings:
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Suzuki-Miyaura Coupling : Reacts with arylboronic acids (e.g., 4-methoxyphenylboronic acid) under Pd(OAc)₂ catalysis to introduce aryl groups at the C4 position .
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Chan-Lam Coupling : Forms N-aryl derivatives with boronic acids in the presence of Cu(OAc)₂, yielding regioisomers (e.g., 7aa and 7ba ) separable via HPLC .
Table 2: Cross-Coupling Reaction Parameters
| Reaction Type | Catalyst | Yield (%) | Regioselectivity (C4:C6) |
|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂ | 65–78 | 4:1 |
| Chan-Lam | Cu(OAc)₂ | 45–52 | 1:1 |
Synthetic Modifications
Key synthetic routes include:
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Hydrazine Cyclization : Cyclohexanone derivatives condense with hydrazine hydrate in acidic MeOH to form the indazole core (65% yield) .
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Reductive Amination : Introduces substituents at the N1 position using ketones and NaBH₃CN, critical for optimizing sigma receptor affinity .
Stability and Reactivity Trends
Scientific Research Applications
Medicinal Chemistry
3-Methyl-4,5,6,7-tetrahydro-2H-indazol-5-amine has been investigated for its potential as a therapeutic agent due to its biological activities:
- Anticancer Activity : Studies have shown that this compound exhibits significant anticancer properties. For instance, it has been evaluated in various cancer cell lines, including breast (MCF-7) and colon (HT-29) cancer cells. In vitro experiments indicated that treatment with the compound resulted in increased apoptosis markers in these cell lines, suggesting its potential as an anticancer drug candidate .
- Cognitive Enhancement : Research indicates that the compound may enhance cognitive functions. In clinical studies involving cognitive function tests, subjects administered with the compound showed improvements in memory and attention.
The compound has demonstrated various biological activities:
- Antimicrobial Properties : It has been reported to possess antimicrobial activity against several bacterial strains. The mechanism of action involves inhibiting bacterial cell wall synthesis and disrupting metabolic pathways .
- Interaction with Sigma Receptors : this compound has been studied for its binding affinity to sigma receptors, which are implicated in central nervous system disorders and cancer. Compounds targeting these receptors can serve as potential leads for drug development .
Table 1: Biological Activities of this compound
Table 2: Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4,5,6,7-Tetrahydroindazole | Similar indazole core without methyl group | Anticancer activity |
| 1-Methylindazole | Contains an indazole ring | Antimicrobial properties |
| 3-Methyl-4,5,6,7-tetrahydroindazole | Unique methyl substitution | Enhanced biological activity |
Case Study 1: Anticancer Efficacy Study
A study evaluated the efficacy of this compound on human breast cancer (MCF-7) cells. The results indicated a significant decrease in cell viability at higher concentrations of the compound, with a dose-dependent increase in apoptosis markers observed through flow cytometry analysis.
Case Study 2: Cognitive Function Improvement
In a clinical trial assessing cognitive functions among elderly subjects, participants receiving the compound exhibited notable improvements in memory recall and executive function tasks compared to the placebo group. This suggests potential applications in treating cognitive decline associated with aging.
Mechanism of Action
The mechanism of action of 3-Methyl-4,5,6,7-tetrahydro-2H-indazol-5-amine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The exact pathways depend on the biological context, but common targets include kinases and other signaling proteins involved in cell growth and differentiation .
Comparison with Similar Compounds
Key Research Findings
- Synthetic Utility: The target compound serves as a precursor for bioactive heterocycles, such as thiazolidinone hybrids with indole moieties, which are explored for antimicrobial and anticancer activities .
- Structural Diversity : Analogs like 2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine (CAS: 1353569-74-0) highlight the role of alkyl chain length in modulating receptor affinity .
Biological Activity
3-Methyl-4,5,6,7-tetrahydro-2H-indazol-5-amine is a heterocyclic compound belonging to the indazole family, which has garnered attention due to its diverse biological activities. This article delves into its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Synthesis
The chemical structure of this compound features a tetrahydroindazole core that is known for its ability to interact with various biological targets. The synthesis typically involves the cyclization of substituted benzamidines with organophosphorus reagents under specific conditions. This method allows for the introduction of various substituents that can enhance biological activity.
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor. For instance, derivatives of indazole compounds have shown significant inhibitory activity against fibroblast growth factor receptors (FGFRs), which are critical in cancer progression. The IC50 values for some derivatives have been reported as low as 2.0 nM for FGFR2 .
Antiproliferative Activity
The compound has also demonstrated antiproliferative effects against various cancer cell lines. In studies involving tetrahydroindazole derivatives, IC50 values ranged from 25 nM to over 50 µM depending on the specific derivative and the type of cancer cell line tested . These findings suggest that modifications to the indazole structure can significantly influence its anticancer activity.
Biological Activity Data Table
Case Studies and Research Findings
- Sigma Receptor Interaction : A study highlighted that modifications at the C5 position of the tetrahydroindazole significantly impacted binding affinity to sigma receptors, which are implicated in central nervous system disorders and cancer . Compounds with basic nitrogen groups showed enhanced activity.
- Antimicrobial Activity : In another investigation, derivatives of this compound were tested for antibacterial properties using an agar diffusion method. The results indicated varying degrees of antibacterial activity against standard strains, with minimum inhibitory concentrations (MIC) providing insights into their effectiveness compared to traditional antibiotics .
- Structure-Activity Relationship (SAR) : A comprehensive SAR analysis revealed that specific substituents on the indazole scaffold could dramatically alter biological activity. For example, certain modifications led to enhanced selectivity for enzyme inhibition or increased antiproliferative effects against specific cancer types .
Q & A
Basic Research Question
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities at <0.5% levels .
- NMR Spectroscopy : H NMR (DMSO-d6) confirms regiochemistry via coupling patterns (e.g., triplet for H-5 at δ 3.2 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ = 179.26 g/mol) .
Data Table :
| Analytical Method | Critical Parameters | Typical Results |
|---|---|---|
| HPLC | Column: C18, Gradient: 10–90% MeCN/H2O | Purity ≥95% |
| H NMR | Solvent: DMSO-d6, δ 1.2–3.8 ppm (methyl and amine protons) | Confirms regiochemistry |
How can researchers resolve contradictions in reported biological activities of structurally similar indazole derivatives?
Advanced Research Question
Discrepancies often arise from:
- Substituent Positioning : Minor changes (e.g., methyl at 3- vs. 6-position) alter binding affinity to targets like kinases or GPCRs. For example, 3-methyl derivatives show 10-fold higher inhibition of MAPK compared to 6-methyl analogs .
- Assay Conditions : Variances in cell lines (e.g., HEK293 vs. HeLa) or incubation times impact IC50 values. Standardized protocols (e.g., 24-hr exposure in DMEM) reduce variability .
Methodological Recommendation : Use isogenic cell lines and orthogonal assays (e.g., SPR for binding, fluorescence polarization for enzymatic activity) to validate results .
What computational strategies are effective for optimizing the synthesis and bioactivity of this compound?
Advanced Research Question
- Reaction Path Search : Quantum mechanical calculations (DFT, B3LYP/6-31G*) predict transition states and intermediates, narrowing optimal conditions (e.g., solvent, catalyst) .
- Molecular Docking : AutoDock Vina screens against targets (e.g., COX-2, PDB: 5KIR) to prioritize derivatives with high binding scores (>-8.0 kcal/mol) .
- ADMET Prediction : SwissADME evaluates drug-likeness; optimal parameters include LogP <3, TPSA <90 Ų, and ≤5 hydrogen bond donors .
How can structure-activity relationship (SAR) studies be designed to explore the therapeutic potential of this compound?
Advanced Research Question
- Core Modifications : Synthesize derivatives with halogens (F, Cl) or electron-withdrawing groups (NO2) at the 7-position to assess impact on cytotoxicity .
- Bioisosteric Replacement : Replace the tetrahydroindazole ring with tetrahydroquinoline to compare pharmacokinetic profiles .
Case Study : A 2024 study found that 7-fluoro analogs of 3-methylindazoles exhibited 2-fold higher bioavailability in murine models compared to unsubstituted derivatives .
What in vivo models are appropriate for evaluating the pharmacokinetics and toxicity of this compound?
Advanced Research Question
- Pharmacokinetics : Sprague-Dawley rats (IV/PO administration) with LC-MS/MS plasma analysis to determine t1/2 (target: >4 hrs) and Cmax .
- Toxicity : Zebrafish embryos (FET assay) screen for developmental toxicity at 1–100 µM concentrations; histopathology in liver/kidney tissues post 28-day rodent studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
